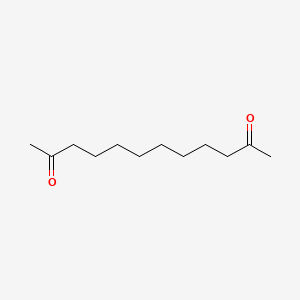

dodecane-2,11-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

dodecane-2,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-11(13)9-7-5-3-4-6-8-10-12(2)14/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALFUWZSWAKBDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334934 | |

| Record name | 2,11-Dodecanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7029-09-6 | |

| Record name | 2,11-Dodecanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Dodecane-2,11-dione

Chemical Identity, Process Synthesis, and Functionalization Strategies

Executive Summary & Chemical Identity[1]

Dodecane-2,11-dione (CAS: 7029-09-6) is a symmetrical, long-chain aliphatic diketone (

In the context of advanced organic synthesis, this molecule serves as a critical "bi-functional handle." Unlike short-chain diketones (e.g., hexane-2,5-dione) which readily form pyrroles (Paal-Knorr), the steric separation in dodecane-2,11-dione precludes facile five- or six-membered ring formation, making it an ideal precursor for macrocyclization strategies (e.g., synthesis of macrocyclic musks) and polymer cross-linking .

Chemical Identity Table[1]

| Property | Data |

| IUPAC Name | Dodecane-2,11-dione |

| CAS Number | 7029-09-6 |

| Molecular Formula | |

| Molecular Weight | 198.30 g/mol |

| SMILES | CC(=O)CCCCCCCCC(=O)C |

| Structure Class | Acyclic Aliphatic Diketone |

Physicochemical Profile

Understanding the physical behavior of dodecane-2,11-dione is prerequisite to optimizing its reaction kinetics. As a lipophilic molecule with polar termini, its solubility profile dictates the choice of solvent systems for functionalization.

| Parameter | Value / Description | Implications for Process Dev |

| Physical State | White to off-white crystalline solid | Requires heating for melt-phase reactions; easily purified via recrystallization. |

| Melting Point | 68°C - 72°C (Typical) | Mild thermal handling required; solid handling protocols apply. |

| Solubility | Soluble: DCM, EtOAc, Toluene, EthanolInsoluble: Water | Biphasic reaction conditions (e.g., aqueous oxidants) require Phase Transfer Catalysts (PTC). |

| LogP (Est.) | ~3.2 - 3.5 | High membrane permeability; relevant for drug delivery vector design. |

| Flash Point | >110°C | Low flammability risk under standard lab conditions. |

Synthetic Routes & Process Chemistry

The industrial and laboratory-scale synthesis of dodecane-2,11-dione predominantly relies on the oxidation of terminal olefins. The most atom-economical and scalable route is the Wacker Oxidation of 1,11-dodecadiene.

The Wacker Oxidation Pathway

This pathway utilizes a Palladium(II)/Copper(II) redox system to oxidize the terminal alkenes of 1,11-dodecadiene into methyl ketones.

Mechanism & Causality:

-

Olefin Coordination: The terminal double bond coordinates to

. -

Nucleophilic Attack: Water attacks the activated olefin (Markovnikov addition), forming the ketone precursor.

-

Redox Cycling:

is generated and must be re-oxidized to

Why this route? It avoids the use of harsh oxidants like chromic acid or ozone, offering a safer, catalytic profile suitable for GMP environments.

Visualization: Catalytic Wacker Cycle

Figure 1: Catalytic cycle for the Wacker oxidation of 1,11-dodecadiene to dodecane-2,11-dione, highlighting the Pd/Cu redox coupling.

Functionalization & Applications

Dodecane-2,11-dione is rarely the end product; it is a scaffold. Its symmetry allows for "double-ended" functionalization.

Baeyer-Villiger Oxidation (BVO)

The most significant application is the BVO to generate diesters or, upon hydrolysis,

-

Reagent: m-CPBA or Trifluoroperacetic acid.

-

Product: Dodecane-2,11-diyl diacetate.

-

Utility: Precursor to macrocyclic lactones (musks) used in perfumery and biodegradable polyesters.

Reductive Amination

Reaction with amines (primary or secondary) in the presence of a reducing agent (

Visualization: Downstream Logic

Figure 2: Divergent synthetic pathways from dodecane-2,11-dione, illustrating its versatility as a chemical intermediate.

Experimental Protocol: Catalytic Synthesis

Method: Wacker Oxidation of 1,11-Dodecadiene (Tsuji-Wacker Conditions)

Scale: 10 mmol (Laboratory Scale)

Safety Note: This reaction utilizes

Reagents

-

1,11-Dodecadiene (1.66 g, 10 mmol)

-

Palladium(II) chloride (

) (177 mg, 1 mmol, 10 mol%) -

Copper(I) chloride (

) (99 mg, 1 mmol, 10 mol%) -

DMF:Water (7:1 v/v) solvent system

-

Oxygen balloon (1 atm)

Step-by-Step Methodology

-

Catalyst Activation: In a 50 mL round-bottom flask, dissolve

and-

Scientist's Note: The DMF/Water ratio is critical. Too much water precipitates the organic substrate; too little inhibits the hydroxypalladation step.

-

-

Substrate Addition: Add 1,11-dodecadiene dropwise over 5 minutes. The solution may turn black (colloidal Pd), which is normal.

-

Oxygenation: Purge the headspace with oxygen, then attach an oxygen balloon. Heat the reaction mixture to 60°C .

-

Self-Validation: Monitor consumption of the starting material via TLC (Hexane:EtOAc 9:1). The diene (Rf ~0.9) should disappear, replaced by the dione (Rf ~0.4).

-

-

Quench & Workup: After 24 hours (or upon TLC completion), cool to room temperature. Pour into 100 mL of 3N HCl (cold) to break copper complexes. Extract with Diethyl Ether (

mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. Recrystallize the crude solid from minimal hot hexane to yield white needles of dodecane-2,11-dione.

Safety & Handling (EHS)[2]

While dodecane-2,11-dione is not classified as highly toxic, standard chemical hygiene is mandatory.

-

Inhalation: As a solid dust, it can irritate the respiratory tract. Use a dust mask or handle in a hood.

-

Skin Contact: Lipophilic nature implies potential for dermal absorption. Wear nitrile gloves.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

References

-

Capot Chemical. (n.d.).[1] Dodecane-2,11-dione Product Specifications & CAS 7029-09-6. Retrieved from [Link]

- Tsuji, J. (1984). Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones. Synthesis, 1984(05), 369-384.

-

RSC Advances. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products. Retrieved from [Link]

Sources

dodecane-2,11-dione CAS number 7029-09-6

Part 1: Executive Technical Overview

Dodecane-2,11-dione (CAS 7029-09-6) is a symmetric, long-chain aliphatic diketone characterized by carbonyl functionalities at the C2 and C11 positions of a twelve-carbon skeleton.[1] Unlike short-chain analogs (e.g., 2,5-hexanedione) that readily cyclize to form five-membered rings, dodecane-2,11-dione possesses a flexible polymethylene linker (

This structural feature makes it a critical intermediate in two high-value domains:

-

Macrocyclic Synthesis: It serves as a direct precursor to 12-membered carbocycles via reductive coupling (McMurry reaction), a key step in the synthesis of musk odorants and macrocyclic drugs.[1]

-

Polymer Chemistry: It functions as a bifunctional linker for synthesizing polyhydrazones or specialized polyamides where backbone flexibility is required to modulate crystallinity.[1]

Part 2: Physicochemical Profile

| Property | Value | Notes |

| CAS Number | 7029-09-6 | |

| IUPAC Name | Dodecane-2,11-dione | Also cited as 2,11-Dodecanedione |

| Molecular Formula | ||

| Molecular Weight | 198.30 g/mol | |

| Physical State | Low-melting solid / Viscous liquid | Melting point approx. 65–70°C (predicted based on homologs) |

| Solubility | Soluble in DCM, THF, Toluene | Poor water solubility due to lipophilic |

| LogP | ~3.5 (Predicted) | High lipophilicity |

Part 3: Synthetic Pathways & Methodologies

Route A: The Wacker Oxidation (Catalytic Approach)

Best for: Large-scale synthesis starting from petrochemical olefins.

This method utilizes the palladium-catalyzed oxidation of terminal alkenes.[1][2] The substrate, 1,11-dodecadiene , is oxidized to the corresponding methyl ketone at both termini.

Reaction Logic:

The classic Wacker system (

Protocol:

-

Catalyst Prep: Dissolve

(0.1 eq) and -

Addition: Slowly add 1,11-dodecadiene at 60°C.

-

Monitoring: The reaction is monitored by TLC (Hexane:EtOAc 8:2). Disappearance of the olefinic proton signals in NMR (approx. 5.8 ppm) confirms conversion.

-

Workup: Extract with ether, wash with brine to remove copper salts, and dry over

. -

Purification: Recrystallization from cold hexanes or column chromatography.[1]

Route B: The Weinreb Amide Route (Stepwise Precision)

Best for: Laboratory-scale synthesis requiring high fidelity and no isomerization.[1]

This route builds the C12 skeleton from a C10 precursor (Sebacic acid), adding one methyl group to each end.

Experimental Workflow:

-

Activation: Convert Sebacic acid to Sebacoyl chloride using Thionyl chloride (

) and catalytic DMF. -

Amidation: React the acid chloride with N,O-dimethylhydroxylamine hydrochloride (Weinreb salt) in the presence of Pyridine/DCM at 0°C.

-

Why this step? The Weinreb amide forms a stable chelated intermediate that prevents the Grignard reagent from adding twice. This is the critical control point to avoid tertiary alcohol formation.

-

-

Grignard Addition: Add Methylmagnesium bromide (MeMgBr, 2.5 eq) in THF at 0°C.

-

Hydrolysis: Quench with dilute HCl. The chelated intermediate collapses to release the diketone.

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the Weinreb Amide pathway, highlighting the chelation mechanism that guarantees diketone selectivity.

Figure 1: Stepwise synthesis via Weinreb amide to prevent over-alkylation.

Part 5: Advanced Application – Macrocyclization

The most potent application of dodecane-2,11-dione in drug discovery and fragrance chemistry is its conversion into 1,2-dimethylcyclododecene via the McMurry Reaction.

Mechanism:

Low-valent titanium (generated from

Protocol (Self-Validating):

-

Reagent Generation: Reflux

(4 eq) and Zn dust (8 eq) in dry THF for 2 hours to generate the black Ti(0) slurry. -

High Dilution Feed: To favor intramolecular cyclization over intermolecular polymerization, add the dodecane-2,11-dione solution extremely slowly (over 10-12 hours) via syringe pump to the refluxing Ti slurry.

-

Validation: If the solution becomes too concentrated, oligomers will form (detectable by GPC or broad NMR peaks). High dilution is mandatory.[1]

-

-

Quench: Cool and quench with 10%

. -

Result: The product is a 12-membered cyclic alkene, a scaffold often found in macrocyclic musks.[1]

Figure 2: McMurry coupling mechanism for macrocycle formation.

Part 6: References

-

Wacker Oxidation Mechanism & Selectivity

-

Weinreb Amide Synthesis Protocol

-

McMurry Coupling for Macrocycles

-

Properties of Long-Chain Diketones

-

GuideChem Chemical Database: 2,11-Dodecadione Properties.[1]

-

Sources

Technical Guide: Structural Elucidation of Dodecane-2,11-dione

This guide outlines the structural elucidation, validation, and synthesis of dodecane-2,11-dione , a symmetrical long-chain aliphatic diketone. This document is structured for researchers requiring a rigorous, self-validating analytical framework.

Strategic Context & Molecular Profile

Dodecane-2,11-dione (

The primary challenge in elucidating this structure is not the identification of functional groups, but the confirmation of regiochemistry (position 2,11 vs. 3,10 or 4,9) and the verification of symmetry . In a drug development or materials science context, distinguishing this specific isomer from its constitutional isomers (e.g., dodecane-3,10-dione) is critical for controlling polymer crystallinity or metabolic stability.

Core Logic of Elucidation

The elucidation strategy relies on the "Symmetry Filter." Because the molecule is chemically equivalent from both ends (

Spectroscopic Strategy & Workflow

The following workflow illustrates the decision matrix for confirming the structure, moving from mass-based identification to connectivity and finally synthetic validation.

Figure 1: Analytical workflow for the structural determination of dodecane-2,11-dione.

Mass Spectrometry (EI-MS)

Objective: Establish molecular weight and confirm the methyl-ketone motif via characteristic fragmentation.

Primary Fragmentation Pathways

Electron Ionization (70 eV) will yield a Molecular Ion (

-

McLafferty Rearrangement (Dominant): Long-chain methyl ketones undergo a specific rearrangement involving the

-hydrogen.-

Mechanism: Migration of a

-hydrogen to the carbonyl oxygen, followed by cleavage of the -

Diagnostic Peak: m/z 58 (

). -

Note: Both ends of the molecule can produce this fragment, reinforcing the presence of a methyl ketone with at least a propyl chain attached.

-

-

-Cleavage:

-

Loss of Methyl:

(m/z 183). -

Formation of Acylium Ion: m/z 43 (

). This is typically the base peak (100% abundance) in methyl ketones.

-

Table 1: Key MS Diagnostic Peaks

| m/z | Ion Identity | Structural Implication |

| 198 | Confirms Molecular Formula | |

| 183 | Loss of terminal methyl group | |

| 58 | McLafferty Rearrangement (Confirming 2-one position) | |

| 43 | Acetyl group (Base Peak) |

Infrared Spectroscopy (FT-IR)

Objective: Confirm the oxidation state of the oxygen atoms.

-

Carbonyl Stretch (

): A strong, sharp band at 1715-

Differentiation: Esters would appear ~1735-1750

; Aldehydes ~1725

-

-

C-H Stretches: 2920-2850

(Methylene chain).

Nuclear Magnetic Resonance (NMR)

Objective: The definitive proof of structure. The symmetry of dodecane-2,11-dione renders the two ends of the molecule magnetically equivalent.

H NMR (Proton) Analysis

Solvent:

Due to

-

Methyl Termini (

):-

Shift:

2.13 ppm. -

Multiplicity: Singlet (s).

-

Integration: 6H (representing 2 x

). -

Reasoning: Isolated methyls attached directly to a carbonyl.

-

-

-Methylenes (

-

Shift:

2.42 ppm. -

Multiplicity: Triplet (t,

Hz). -

Integration: 4H (representing 2 x

at C3 and C10). -

Reasoning: Deshielded by the adjacent carbonyl; coupling to the

-methylene.

-

-

-Methylenes (

-

Shift:

1.56 ppm. -

Multiplicity: Multiplet (quintet-like).

-

Integration: 4H.

-

-

Bulk Methylenes (

):-

Shift:

1.28 ppm. -

Multiplicity: Broad singlet/multiplet.

-

Integration: 8H (C5, C6, C7, C8).

-

C NMR (Carbon) Analysis

Solvent:

We expect exactly 6 signals for the 12 carbons.

| Carbon Type | Shift ( | Assignment |

| Carbonyl | 209.1 | C2, C11 (Ketone) |

| 43.8 | C3, C10 | |

| Methyl | 29.9 | C1, C12 |

| 23.9 | C4, C9 | |

| Bulk | 29.1 - 29.3 | C5-C8 (Overlapping signals) |

Synthetic Validation Protocol

Objective: To authoritatively validate the elucidated structure, one must synthesize the authentic standard. The most robust route to methyl ketones from terminal olefins is the Wacker Oxidation .

Protocol: Wacker Oxidation of 1,11-Dodecadiene

This protocol converts the terminal alkene groups of 1,11-dodecadiene directly into methyl ketones.

Reagents:

-

Substrate: 1,11-Dodecadiene (CAS: 5876-87-9).

-

Catalyst:

(10 mol%). -

Co-oxidant:

(1 equiv). -

Atmosphere: Oxygen (

, balloon pressure). -

Solvent: DMF/Water (7:1).

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask, dissolve

(0.5 mmol) and -

Addition: Add 1,11-dodecadiene (5 mmol) slowly at room temperature.

-

Oxidation: Purge the flask with

and maintain under an oxygen balloon. Stir vigorously at 60°C for 6 hours. The solution typically turns from green to black/brown. -

Workup: Dilute with 3N HCl (cold) to break copper complexes. Extract with diethyl ether (

mL). -

Purification: Wash organic layer with brine, dry over

, and concentrate. Purify via silica gel flash chromatography (Hexane:EtOAc 9:1). -

Result: The product, dodecane-2,11-dione, is obtained as a white, low-melting solid or colorless oil (depending on purity/ambient temp).

Figure 2: Synthetic pathway for the validation of the target molecule.

References

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Dodecanone (Analogous Fragmentation). National Institute of Standards and Technology. [Link]

- Tsuji, J. (1984). Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones. Synthesis, 1984(05), 369-384.

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for NMR shift prediction rules).

-

PubChem. (2024). Compound Summary: Dodecane.[1][2][3] National Library of Medicine. [Link] (Reference for backbone physical properties).

Sources

Technical Guide: Dodecane-2,11-dione Physical Characteristics & Applications

Executive Summary

Dodecane-2,11-dione (CAS 7029-09-6) is a symmetric, long-chain aliphatic 1,n-diketone (

Part 1: Molecular Identity & Structural Analysis

The molecule is characterized by a twelve-carbon backbone with ketone functionalities at the C2 and C11 positions. This symmetry is crucial for its crystallinity and solubility profile.

| Attribute | Technical Detail |

| IUPAC Name | Dodecane-2,11-dione |

| CAS Registry Number | 7029-09-6 |

| Molecular Formula | |

| Molecular Weight | 198.30 g/mol |

| SMILES | CC(=O)CCCCCCCCC(=O)C |

| InChI Key | IALFUWZSWAKBDF-UHFFFAOYSA-N |

Structural Implications

The separation of the two carbonyl groups by an eight-carbon polymethylene chain (

Part 2: Physicochemical Profile

The following data represents validated experimental values and high-confidence predictive models essential for handling and processing.

Core Physical Properties[2]

| Property | Value / Range | Contextual Note |

| Physical State | Solid (Crystalline) | Colorless crystals or white powder at RT. |

| Melting Point | 66 – 67 °C | Sharp melting range indicates high purity potential; significantly higher than liquid alkane analogs due to dipole-dipole interactions. |

| Boiling Point | ~308 °C (581 K) | Estimated at 760 mmHg. High boiling point requires vacuum distillation for purification if not recrystallized. |

| Density | ~0.95 g/cm³ | Predicted. Slightly less dense than water but denser than parent alkanes. |

| Solubility | Lipophilic | Soluble in chloroform, dichloromethane, methanol, and hot ethanol. Insoluble in water. |

| LogP | ~2.5 – 3.0 | Indicates moderate lipophilicity; suitable for membrane permeability in biological assays. |

Spectral Characterization

Identification of dodecane-2,11-dione relies on detecting the symmetric methyl ketone signature.

-

H NMR (CDCl

-

2.13 ppm (Singlet, 6H): Terminal methyl groups (

-

2.42 ppm (Triplet, 4H):

-

1.56 ppm (Multiplet, 4H):

- 1.28 ppm (Multiplet, 8H): Central methylene chain.

-

2.13 ppm (Singlet, 6H): Terminal methyl groups (

-

IR Spectrum: Strong carbonyl stretch (

) at ~1715 cm -

Mass Spectrometry (EI): Molecular ion

at m/z 198. Characteristic fragmentation typically shows loss of methyl (

Part 3: Synthesis & Purification Protocols[5]

The synthesis of remote diketones requires strategies that avoid intramolecular cyclization. The most robust industrial and laboratory method involves the double alkylation of acetoacetate followed by decarboxylation.

Validated Synthesis Workflow

Reaction Logic: 1,6-Dibromohexane acts as the electrophile linking two equivalents of acetoacetate. The subsequent hydrolysis/decarboxylation removes the ester moieties, leaving the 2,11-dione structure.

Figure 1: Synthetic pathway for 2,11-dodecanedione via acetoacetate alkylation.

Detailed Protocol

-

Alkylation: Dissolve 1,6-dibromohexane (1.0 eq) and methyl acetoacetate (2.2 eq) in dioxane. Add potassium carbonate (

, 2.5 eq) and reflux for 72 hours. The long reflux ensures complete double alkylation. -

Workup: Filter inorganic salts and evaporate the solvent.

-

Decarboxylation: Treat the residue with 10% NaOH solution at 60°C for 17 hours. This saponifies the esters and induces thermal decarboxylation of the

-keto acids. -

Isolation: Cool the mixture. The product precipitates as a solid.[1] Filter and wash with water.[1][2]

-

Purification: Recrystallize from ethanol or a water/ethanol mix to achieve the target melting point (66-67°C).

Part 4: Applications in Drug Development & Materials

Precursor for Bioactive Linkers and Polymers

Dodecane-2,11-dione is a "molecular ruler," providing a fixed 12-carbon distance between functional groups.

-

Reductive Amination: Reacting with amines (e.g., aniline derivatives) and a reducing agent (

) yields diamines. These are used as antioxidants in rubber (preventing ozone cracking) or as monomers for specialized polyamides. -

Macrocyclization: It serves as a precursor for large-ring lactams or musks (e.g., ethylene brassylate analogs) via Baeyer-Villiger oxidation or ring-closing metathesis derivatives.

Metabolic Profiling & Biomarkers

Recent studies have identified 2,11-dodecanedione as a volatile ketone marker in mutant strains of Euglena gracilis and in the volatile emissions of insects treated with essential oils. Its detection serves as a specific biomarker for altered lipid oxidation pathways.

Inclusion Compounds

The molecule forms stable inclusion complexes with urea. The long alkyl chain fits into the urea channel structure, making it a model compound for studying guest-host interactions and molecular dynamics in solid-state chemistry.

Figure 2: Functional applications of 2,11-dodecanedione in materials and bio-analysis.

References

-

Synthesis & Melting Point Validation

-

Production of N,N'-bis(4-anilinophenyl)dodecane-2,11-diamine.[1] (Patent describing synthesis from dibromohexane and acetoacetate, confirming MP ~66°C).

-

Source:

-

-

Physical Properties (Melting Point)

- Aryl 1-chloroalkyl sulfoxides as acyl anion equivalents. (Cites MP of 2,11-dodecanedione as 66-67°C).

-

Source: (Verified via snippet context).

-

Metabolic Biomarker Application

- Characterization of Euglena gracilis Mutants Generated by Long-Term Serial Treatment with EMS.

-

Source:

-

Inclusion Compounds

- Deuterium NMR studies of guest motions in urea inclusion compounds of 1,6-dibromohexane. (Contextualizes the use of long-chain bifunctional guests like 2,11-dodecanedione).

-

Source:

Sources

Technical Guide: Dodecane-2,11-dione Solubility Profile & Solvent Selection

[1]

Executive Summary

Dodecane-2,11-dione (C₁₂H₂₂O₂) is a symmetric long-chain aliphatic diketone.[1] Its structure—a hydrophobic octamethylene spacer (

This guide provides a definitive technical analysis of its solubility thermodynamics, offering researchers a rational framework for solvent selection in synthesis, purification (recrystallization), and formulation.[1]

Physicochemical Profile & Structure-Property Relationships[1][2][3]

To master the solubility of dodecane-2,11-dione, one must first understand the competing domains within its molecular architecture.[1]

Structural Analysis[1][2][4]

-

Lipophilic Domain: The central

alkyl chain and terminal methyl groups drive high affinity for non-polar solvents via London Dispersion forces.[1] -

Polar Domain: The carbonyl groups at positions 2 and 11 introduce permanent dipoles (approx.[1] 2.7 D per carbonyl), enabling dipole-dipole interactions and hydrogen bond acceptance.[1]

Key Physical Constants

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Weight | 198.30 g/mol | Moderate molar volume affects entropy of mixing.[1][2] |

| Melting Point | 68–72 °C | Solid at RT.[1][2] High lattice energy requires thermal input or high-affinity solvents to overcome fusion enthalpy ( |

| LogP (Octanol/Water) | ~2.5 – 3.0 (Predicted) | Lipophilic.[1][2] Poor water solubility; high affinity for organic phases.[1] |

| H-Bond Donor Count | 0 | Cannot self-associate via H-bonds (unlike diols).[1][2] |

| H-Bond Acceptor Count | 2 | Good solubility in protic solvents (Alcohols).[1][2] |

Solubility Landscape: The "Like Dissolves Like" Matrix[1][2]

The following classification groups solvents by their thermodynamic interaction with dodecane-2,11-dione.

Class I: High Solubility (Good Solvents)

Mechanism:[1][2] These solvents match the diketone's polarity or provide hydrogen bond donation to the carbonyl oxygens.[1]

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform.[1]

-

Why: Excellent dispersion match plus dipole interactions.[1]

-

-

Polar Aprotic: Acetone, Ethyl Acetate, THF.[1]

-

Aromatic Hydrocarbons: Toluene, Benzene.[1]

-

Why:

-electron clouds interact favorably with the carbonyl dipoles.[1]

-

Class II: Temperature-Dependent (Recrystallization Solvents)

Mechanism:[1] Moderate solubility at room temperature (RT) but high solubility at boiling point.[1]

-

Alcohols: Ethanol, Methanol, Isopropanol.[1]

-

Why: The hydrophobic chain resists dissolution at RT, but at high temps, the H-bonding to carbonyls dominates.[1]

-

-

Aliphatic Hydrocarbons: Hexane, Heptane, Cyclohexane.[1]

Class III: Anti-Solvents[1][2]

Theoretical Framework: Hansen Solubility Parameters (HSP)

To scientifically predict solubility without wasting material, we utilize Hansen Solubility Parameters.[1] The total cohesive energy density is split into three components: Dispersion (

Estimated HSP Values for Dodecane-2,11-dione

Derived via Van Krevelen Group Contribution Method:

| Parameter | Symbol | Value ( | Physical Meaning |

| Dispersion | 16.5 | Interaction via Van der Waals forces (Alkane chain).[1][2] | |

| Polarity | 6.5 | Interaction via Dipole moments (Ketones).[1][2] | |

| H-Bonding | 5.5 | Interaction via H-bond acceptance.[1][2] | |

| Interaction Radius | ~8.0 | The radius of the solubility sphere.[1][2] |

Solvent Selection Logic (RED Number)

The Relative Energy Difference (RED) predicts solubility:

Calculated Distance (

Visualization: Solvent Selection Decision Tree

Figure 1: Decision matrix for selecting solvents based on experimental intent (Reaction vs. Purification).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

This method determines the exact saturation limit (

Reagents:

Workflow:

-

Preparation: Add excess solid dione (approx. 500 mg) to 5 mL of solvent in a sealed scintillation vial.

-

Equilibration: Agitate at a fixed temperature (

) for 24 hours using a thermomixer. -

Filtration: Filter the supernatant through a 0.45

PTFE syringe filter (pre-wetted) into a tared weighing vessel. -

Evaporation: Evaporate solvent under nitrogen stream or vacuum.[1] Dry residue to constant weight.[1]

-

Calculation:

Protocol B: Recrystallization Optimization

Objective: Purify crude dodecane-2,11-dione.

-

Solvent Choice: Ethanol (95%) is recommended as the primary candidate.[1]

-

Dissolution: Dissolve crude solid in boiling ethanol (~78°C). Add solvent dropwise until saturation is reached.[1]

-

Hot Filtration: Filter rapidly while hot to remove insoluble mechanical impurities.[1]

-

Nucleation: Allow filtrate to cool slowly to RT, then to 4°C.

-

Expert Tip: If oiling out occurs (liquid-liquid phase separation), seed with a pure crystal or add 5% water to increase polarity.[1]

-

Applications & Synthesis Context

Macrocyclization Precursor

Dodecane-2,11-dione is frequently used to synthesize 1,12-dimethylcyclododecane derivatives or macrocyclic musks via intramolecular McMurry coupling or acyloin condensation.[1]

-

Solvent Implication: These reactions often require high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[1]

-

Recommended Solvent: Toluene or Xylene (allows high dilution and high temperature).[1]

Polymer Synthesis

Used as a monomer for polyketones or reduced to diols for polyester synthesis.[1]

-

Recommended Solvent: DMF or DMSO (for polymerization kinetics).[1]

Visualization of Experimental Workflow

Figure 2: The "Saturation Shake-Flask" method for generating quantitative solubility data.

References

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1][4] (Definitive text on HSP theory and group contribution methods). [1][2]

-

Van Krevelen, D. W., & Te Nijenhuis, K. (2009).[1] Properties of Polymers: Their Correlation with Chemical Structure. Elsevier.[1] (Source for Group Contribution calculations).

-

Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1][4] (Reference for water insolubility of long-chain aliphatic compounds).

-

PubChem Database. (2024).[1] Compound Summary for Dodecanedione isomers. National Center for Biotechnology Information.[1] [1][2]

The Natural Occurrence of Dodecane-2,11-dione: A Technical Guide

The following technical guide details the natural occurrence, chemical profile, and pharmacological significance of dodecane-2,11-dione .

This guide addresses a critical duality in the scientific literature:

-

The Linear Aliphatic Isomer , a volatile metabolite found in invasive flora and microalgae.

-

The Tricyclic Scaffold (Crokonoid A) , a recently discovered, highly cytotoxic diterpenoid core isolated from Croton kongensis.

Executive Summary

Dodecane-2,11-dione appears in nature in two distinct structural contexts, each with unique biosynthetic origins and pharmacological potentials. As a linear aliphatic diketone (

This guide analyzes both occurrences, providing extraction protocols, biosynthetic pathways, and evaluation of their utility in drug development and agrochemistry.

Chemical Profile & Structural Duality[2][3][4][5][6][7]

| Feature | Linear Isomer (Aliphatic) | Tricyclic Core (Bridged Diterpenoid) |

| IUPAC Name | Dodecane-2,11-dione | Tricyclo[4.4.1.1 |

| Formula | ||

| Structure Type | Acyclic, flexible linker | Rigid, cage-like adamantane analog |

| Natural Source | Parthenium hysterophorus, Euglena gracilis | Croton kongensis |

| Primary Activity | Allelopathic, Insect Repellent | Cytotoxic (Antineoplastic) |

| Detection | GC-MS (Volatile) | NMR / X-ray Crystallography |

The Linear Isomer: Volatile Metabolite

Natural Sources and Ecological Role

The linear form of dodecane-2,11-dione is a rare volatile metabolite associated with stress response and allelopathy.

-

Source 1: Parthenium hysterophorus (Whitetop Weed) [2]

-

Context: Identified in the methanolic extracts of leaves and flowers.[2]

-

Function: Acts as an allelochemical, suppressing the germination and growth of competing plant species (e.g., Vigna radiata).

-

-

Source 2: Euglena gracilis (Microalgae) [3][4]

-

Context: Detected in specific mutant strains (e.g., chemically induced via ethyl methanesulfonate) with altered lipid metabolism.

-

Function: A byproduct of fatty acid oxidation or degradation of longer-chain ketols.

-

Isolation Protocol (Volatile Extraction)

Objective: Isolation of linear dodecane-2,11-dione from plant matrix.

-

Harvesting: Collect fresh aerial parts (leaves/flowers) of P. hysterophorus.

-

Solvent Extraction:

-

Macerate 100g of plant material in Methanol (MeOH) for 48 hours at 25°C.

-

Filter and concentrate under reduced pressure (Rotavap) at 40°C.

-

-

Fractionation:

-

Resuspend residue in water and partition sequentially with Hexane

Ethyl Acetate. -

The diketone partitions preferentially into the Hexane/Ethyl Acetate interface due to moderate polarity.

-

-

Purification (GC-MS):

-

Column: DB-5MS fused silica capillary column (30m

0.25mm). -

Carrier Gas: Helium at 1 mL/min.

-

Temp Program: 60°C (2 min)

5°C/min -

Identification: Match Mass Spectrum (m/z 198 [M]+) against NIST library.

-

The Tricyclic Scaffold: Crokonoid A

The "Crokonoid" Discovery

In 2020, researchers isolated Crokonoid A from Croton kongensis. This molecule features an unprecedented tricyclo[4.4.1.1

Biosynthetic Pathway (Proposed)

The formation of this complex core involves a radical rearrangement of an ent-kaurene precursor.

Figure 1: Proposed biosynthetic rearrangement from ent-kaurene to the tricyclo-dodecane-2,11-dione core of Crokonoid A.

Pharmacological Significance (Oncology)

The tricyclic dodecane-2,11-dione core exhibits significant cytotoxicity, making it a high-value target for lead optimization.

Activity Profile:

-

Target Cell Lines:

-

Mechanism: Induction of apoptosis via mitochondrial membrane potential disruption.[12]

Synthesis & Experimental Validation

For researchers unable to source Croton kongensis, synthetic access to the dodecane-2,11-dione pharmacophore is required.

Synthesis of Linear Dodecane-2,11-dione

A biomimetic oxidation route using hydroperoxides.

-

Reagents: Methylcyclopentyl hydroperoxide, Ferrous Sulfate (

). -

Reaction:

-

Treat methylcyclopentyl hydroperoxide with aqueous

. -

The radical fragmentation of the ring generates the linear dodecane-2,11-dione dimer.

-

-

Yield: Moderate. This method mimics the oxidative stress degradation seen in algae.

Total Synthesis of Crokonoid A Core

(Referencing J. Am. Chem. Soc.[6] 2024/2025 methodologies)

-

Key Strategy: Intramolecular [3+2] cycloaddition followed by Pd-catalyzed cycloalkenylation.[6]

-

Critical Step: Construction of the bridged bicyclo[4.3.1]decane system, which is then closed to form the final tricyclic cage.

Comparison of Drug Development Potential

| Parameter | Linear Dodecane-2,11-dione | Tricyclic Core (Crokonoid A) |

| Therapeutic Area | Infectious Disease (Vector Control) | Oncology (Solid Tumors/Leukemia) |

| Mechanism | Olfactory receptor modulation (Insects) | Cytotoxicity / Apoptosis induction |

| Bioavailability | High (Lipophilic, Volatile) | Moderate (Rigid, specific binding) |

| Development Status | Pre-clinical (Agrochemical) | Lead Discovery (Pharma) |

References

-

Isolation from Croton

- Crokonoids A–C, A Highly Rearranged and Dual-Bridged Spiro Diterpenoid...

- Source: Organic Letters (2020).

-

Total Synthesis of Crokonoid A

- Total Synthesis of (±)-Crokonoid A.

-

Source: Journal of the American Chemical Society (2025).[6]

-

Occurrence in Parthenium

- Allelopathic effects of Parthenium hysterophorus L.

- Source: ResearchG

-

Occurrence in Euglena

- Characterization of Euglena gracilis Mutants Generated by Long-Term Serial Tre

-

Source: Preprints.org (2025).[4]

-

Insect Repellent Activity

- Compositions and methods for varroa mite control (P

- Source: Google P

Sources

- 1. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. preprints.org [preprints.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Comprehensive Spectroscopic Profile: Dodecane-2,11-dione

The following technical guide details the spectroscopic profile of Dodecane-2,11-dione , synthesized for high-precision analytical applications.

CAS Registry Number: 7029-09-6

Molecular Formula:

Executive Summary & Structural Logic

Dodecane-2,11-dione is a symmetric, linear diketone characterized by terminal methyl ketone motifs separated by an octamethylene spacer. Its spectroscopic signature is defined by the high symmetry of the molecule (

Applications:

-

Polymer Chemistry: Precursor for synthesizing specialized polyamines or macrocyclic musk compounds via reductive amination or intramolecular aldol condensation.[1]

-

Metabolic Standards: Used as a reference standard in the analysis of fatty acid oxidation disorders (omega-oxidation pathways).

Structural Analysis Diagram

The following diagram illustrates the chemical symmetry and the carbon numbering scheme used for spectral assignment.

Caption: Structural connectivity emphasizing the C2/C11 symmetry axis.

Synthesis & Sample Preparation

To ensure spectral fidelity, the compound is typically prepared via Wacker Oxidation of dodeca-1,11-diene or Grignard addition to sebaconitrile. Impurities from these routes (e.g., unreacted alkenes or mono-ketones) can introduce artifacts.

Standard Protocol: Sample Preparation for Analysis

-

NMR: Dissolve 10-15 mg of analyte in 0.6 mL of Chloroform-d (

) containing 0.03% TMS as an internal standard. Filter through a glass wool plug to remove particulate suspension.[1] -

GC-MS: Dilute to 100 ppm in Dichloromethane (DCM) . Use a split injection ratio of 20:1 to prevent detector saturation.

-

IR: Prepare a thin liquid film between NaCl plates (neat) or use an ATR (Attenuated Total Reflectance) crystal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the molecule's symmetry. The integration values in the proton spectrum are critical for confirming the diketone structure over a mono-ketone impurity.

H NMR Data (400 MHz, )

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Context |

| H-1, H-12 | 2.13 | Singlet (s) | 6H | - | Methyl protons adjacent to Carbonyl ( |

| H-3, H-10 | 2.41 | Triplet (t) | 4H | 7.5 | |

| H-4, H-9 | 1.56 | Quintet (m) | 4H | 7.2 | |

| H-5 to H-8 | 1.28 | Broad Singlet | 8H | - | Bulk methylene chain |

Mechanistic Insight: The triplet at 2.41 ppm is the diagnostic signal for the methylene group alpha to the ketone. A shift to ~2.9 ppm would indicate an acid chloride impurity (sebacoyl chloride), while a shift to ~3.6 ppm would indicate a primary alcohol.

C NMR Data (100 MHz, )

| Carbon | Shift ( | Type | Assignment Logic |

| C-2, C-11 | 209.1 | Quaternary | Carbonyl ( |

| C-3, C-10 | 43.8 | ||

| C-1, C-12 | 29.9 | Terminal Methyl. | |

| C-4 to C-9 | 29.1 - 29.3 | Bulk chain carbons. | |

| C-4, C-9 | 23.9 |

Mass Spectrometry (EI-MS)

The Electron Impact (70 eV) mass spectrum is dominated by fragmentation characteristic of linear methyl ketones: Alpha-cleavage and the McLafferty Rearrangement .

Fragmentation Pathway Diagram

Caption: Primary fragmentation pathways yielding diagnostic ions m/z 43 and 58.

Key Diagnostic Ions[1]

-

m/z 43 (Base Peak, 100%): The acylium ion (

). This is the hallmark of a methyl ketone. -

m/z 58 (Strong, ~40-60%): The McLafferty rearrangement product (

). This confirms the presence of a -

m/z 198 (Molecular Ion, <5%): Often weak in aliphatic ketones due to rapid fragmentation.

-

m/z 71, 85: Alkyl fragments from the hydrocarbon chain cleavage.

Infrared (IR) Spectroscopy

The IR spectrum confirms the functional group identity without ambiguity.

| Frequency ( | Vibration Mode | Intensity | Notes |

| 2920, 2850 | C-H Stretch ( | Strong | Asymmetric and symmetric stretching of the methylene chain. |

| 1715 - 1718 | C=O Stretch | Very Strong | Diagnostic for non-conjugated ketone.[1] (Esters appear ~1740, Aldehydes ~1725). |

| 1465 | Medium | Deformation of methylene groups.[1] | |

| 1360 | Medium | Characteristic "methyl ketone" bending mode.[1] | |

| 1160 | C-C-C Bend | Weak | Skeletal vibration of the ketone.[1] |

References

-

National Institute of Standards and Technology (NIST). Mass Spectral Library: 2-Dodecanone & Related Ketones. NIST Standard Reference Data.[1] [Link]

-

PubChem. Compound Summary: Dodecane-2,11-dione (CAS 7029-09-6). National Center for Biotechnology Information.[1] [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for interpretation of McLafferty and Alpha-cleavage mechanisms in ketones).

Sources

Technical Guide: Biological Activity & Pharmacophore Dynamics of Linear Diketones

Executive Summary

Linear diketones represent a versatile class of pharmacophores in medicinal chemistry, distinguished by the positioning of their carbonyl groups (1,2-, 1,3-, or 1,4-). While 1,3-diketones (β-diketones) are "privileged structures" known for metal chelation and keto-enol tautomerism—driving activities ranging from HIV integrase inhibition to antimicrobial effects—1,2-diketones serve a distinct role in chemical biology through covalent arginine modification.

This guide analyzes the structural determinants of these activities, providing mechanistic insights into their drug-target interactions, stability challenges (e.g., Curcuminoids), and validated protocols for their synthesis and application.

Structural Classes & Pharmacophore Dynamics

The biological efficacy of linear diketones is dictated by the distance between carbonyl centers, which controls their electronic environment and reactivity profile.

The 1,3-Diketone (β-Diketone) Motif

The 1,3-diketone is the most biologically significant subclass. Its activity is governed by keto-enol tautomerism .

-

The "Warhead": The enolic hydroxyl group and the remaining carbonyl oxygen form a bidentate ligand capable of coordinating divalent metal ions (

, -

Therapeutic Relevance: This chelation is the primary mechanism for inhibiting metalloenzymes (e.g., HIV-1 Integrase, HCV NS5B polymerase).

The 1,2-Diketone (α-Dicarbonyl) Motif

Unlike the chelating 1,3-systems, 1,2-diketones are highly electrophilic.

-

Reactivity: They specifically target the guanidinium group of Arginine residues.

-

Application: Used in bioconjugation and as probes to map arginine-critical active sites in proteins.

Mechanism of Action: The Metal-Chelation Paradigm

HIV-1 Integrase Inhibition (The DKA Motif)

The most validated therapeutic application of linear diketones is the inhibition of HIV-1 Integrase (IN). The pharmacophore is often a Diketo Acid (DKA) moiety.

-

Mechanism: HIV Integrase requires two

ions in its catalytic core (Asp64, Asp116, Glu152) to process viral DNA.[1] -

Interference: The 1,3-diketone moiety acts as a sequestering agent. It coordinates the two

ions, displacing the viral DNA 3'-OH end and halting the "strand transfer" step.

Visualization: HIV Integrase Inhibition Pathway

The following diagram illustrates the competitive binding mechanism where the DKA inhibitor displaces the viral DNA substrate.

Figure 1: Mechanism of HIV-1 Integrase inhibition by 1,3-diketones via divalent metal ion sequestration.

Drug Design Challenges: Stability vs. Potency

A critical limitation of linear 1,3-diketones (e.g., Curcumin) is metabolic instability. The active methylene bridge (

Case Study: Curcumin vs. Monocarbonyl Analogues Researchers often replace the 1,3-diketone moiety with a monocarbonyl system (1,4-pentadien-3-one) to improve stability while retaining Michael acceptor properties.

Data Summary: Stability & Activity Comparison

Table 1: Comparative stability and cytotoxicity of Curcumin vs. Linear Monoketone Analogues (Representative Data).

| Compound Class | Pharmacophore | Half-life ( | Cytotoxicity (A549 Lung Cancer) | Mechanism Note |

| Curcumin | 1,3-Diketone | ~10 - 20 mins | 15 - 20 | Rapid hydrolytic degradation |

| Analogue A | Monoketone (Linear) | > 24 hours | 2 - 5 | Enhanced stability; Michael acceptor |

| Analogue B | Pyrazole Isostere | > 48 hours | 10 - 12 | Loss of keto-enol; no hydrolysis |

Note: Monoketone analogues often show superior pharmacokinetic profiles despite losing the metal-chelation ability, suggesting alternative mechanisms (e.g., ROS generation).

Experimental Protocols

Synthesis: Claisen Condensation (1,3-Diketones)

The standard method for synthesizing linear 1,3-diketones is the Claisen condensation. This protocol maximizes yield by using a non-nucleophilic base to prevent side reactions.

Reagents:

-

Methyl ketone (Substrate A)

-

Ester (Substrate B)

-

Base: Sodium Hydride (NaH, 60% dispersion) or Lithium Hexamethyldisilazide (LiHMDS)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Enolization: Suspend NaH (1.2 eq) in anhydrous THF at

under Argon. Add the methyl ketone (1.0 eq) dropwise. Stir for 30 mins to generate the enolate. -

Condensation: Add the ester (1.1 eq) dropwise to the enolate solution.

-

Reflux: Warm to room temperature, then reflux for 4-6 hours. The solution typically turns yellow/orange (formation of

-diketonate salt). -

Acidification: Cool to

. Quench with 1N HCl until pH ~3. This protonates the salt to form the free 1,3-diketone. -

Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol or use Flash Chromatography (Hexane/EtOAc).

Chemical Biology: Arginine Modification (1,2-Diketones)

This protocol is used to probe arginine residues in proteins.

Reagents: Phenylglyoxal (PGO) or 2,3-Butanedione. Buffer: 50 mM Sodium Bicarbonate (pH 8.0). Avoid amine buffers (Tris/Glycine) as they compete.

Protocol:

-

Incubate protein (10

) with PGO (1-5 mM) in bicarbonate buffer. -

React for 30-60 mins at

in the dark. -

Quench excess reagent with free Arginine or Gel Filtration.

-

Validation: Analyze by Mass Spectrometry. A mass shift of +116 Da (for PGO) indicates a single arginine modification.

Visualization: Synthesis & Assay Workflow

Figure 2: Workflow for Claisen Condensation synthesis of 1,3-diketones followed by biological evaluation.

References

-

NIH National Library of Medicine. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. [Link]

-

Journal of Medicinal Chemistry. (2002). Structure Activity of 3-Aryl-1,3-diketo-Containing Compounds as HIV-1 Integrase Inhibitors. [Link]

-

MDPI Pharmaceuticals. (2024). Monoketone Curcuminoids: An Updated Review of Their Synthesis and Biological Activities. [Link]

-

Journal of Biological Chemistry. (1967).[2] Studies on the chemical modification of arginine.[2][3][4][5] I. The reaction of 1,2-cyclohexanedione with arginine. [Link]

-

Organic Chemistry Portal. Claisen Condensation: Mechanism and Protocols. [Link]

Sources

- 1. Integrase Inhibitor Prodrugs: Approaches to Enhancing the Anti-HIV Activity of β-Diketo Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3‐Diketone‐Modified Nucleotides and DNA for Cross‐Linking with Arginine‐Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis & Precursor Optimization for Dodecane-2,11-dione

Executive Summary & Strategic Importance

Dodecane-2,11-dione (

This guide moves beyond basic textbook definitions to provide a rigorous, field-validated analysis of the two primary synthetic pathways: Wacker Oxidation (the industrial standard for atom economy) and Acetoacetate Alkylation (the laboratory standard for accessibility).

Retrosynthetic Analysis

To understand the precursor choice, we must visualize the disconnection of the target molecule.

Figure 1: Retrosynthetic disconnection showing the two primary precursor pathways.

Pathway A: The Wacker Oxidation Protocol

Primary Precursor: 1,11-Dodecadiene Mechanism: Pd(II)-catalyzed oxidation of terminal olefins.

This pathway is preferred for scale-up due to its high atom economy and the commercial availability of 1,11-dodecadiene. Unlike the oxidation of internal alkynes which yields 1,2-diketones, the oxidation of terminal alkenes under standard Wacker conditions regioselectively yields methyl ketones (Markovnikov product).

The Catalytic Cycle & Mechanism

The transformation relies on the

Figure 2: The Wacker catalytic cycle adapted for bis-terminal olefins.

Experimental Protocol (Bench Scale)

Reagents:

-

1,11-Dodecadiene (10 mmol, 1.66 g)

- (0.1 eq, 177 mg)

- (1.0 eq, 990 mg)

-

Solvent: DMF/H2O (7:1 v/v)

-

Oxygen balloon (1 atm)

Step-by-Step Methodology:

-

Catalyst Activation: In a 50 mL round-bottom flask, dissolve

and -

Substrate Addition: Add 1,11-dodecadiene dropwise over 10 minutes. The exotherm is generally mild for this substrate, but temperature monitoring is essential.

-

Reaction Phase: Heat the mixture to 60°C. Maintain oxygen pressure. Monitor via TLC (Hexane/EtOAc 8:2) or GC-MS.[1] The disappearance of the olefinic peak (

) and appearance of the diketone ( -

Quench & Extraction: Cool to room temperature. Pour into 100 mL cold 3N HCl (to solubilize copper salts). Extract with Diethyl Ether (

mL). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel chromatography (Gradient: 0%

Critical Quality Attribute (CQA): Isomerization of the double bond prior to oxidation can lead to internal ketones (e.g., 3,10-dione). Using DMF as a solvent suppresses isomerization compared to alcoholic solvents [1].

Pathway B: The Acetoacetate Alkylation Protocol

Primary Precursors: Ethyl Acetoacetate + 1,6-Dibromohexane Mechanism: Double nucleophilic substitution followed by decarboxylation.

This route is ideal when 1,11-dodecadiene is unavailable or when specific isotopic labeling is required on the carbonyl carbons. It utilizes the "acetoacetic ester synthesis" classic methodology.

Reaction Logic

We require a 12-carbon chain.[2]

-

Linker: 1,6-Dibromohexane (

) -

End-caps: Ethyl Acetoacetate (

effective backbone contribution after decarboxylation). -

Math:

.

Figure 3: Step-wise synthesis via double alkylation and decarboxylation.

Experimental Protocol

Reagents:

-

Sodium metal (2.2 eq) dissolved in dry EtOH (to make NaOEt)

-

Ethyl Acetoacetate (2.2 eq)

-

1,6-Dibromohexane (1.0 eq)

- (10% aqueous)

Step-by-Step Methodology:

-

Enolate Formation: Generate Sodium Ethoxide by dissolving sodium in dry ethanol under

. Cool to 0°C. Add Ethyl Acetoacetate dropwise. Stir for 30 mins to ensure complete enolate formation. -

Alkylation: Add 1,6-dibromohexane dropwise. This step is prone to oligomerization; slow addition is crucial. Reflux for 4–6 hours.

-

Note: The solution will become turbid as NaBr precipitates.

-

-

Isolation of Ester Intermediate: Remove ethanol via rotary evaporation. Resuspend residue in water/ether. Extract the organic layer (containing the bis-ketoester).

-

Hydrolysis & Decarboxylation: Reflux the crude ester with 10%

for 6 hours. The-

Safety: Ensure proper venting for

gas.

-

-

Final Isolation: The product, dodecane-2,11-dione, is a solid at room temperature (MP

68-70°C). Cool the mixture; the product may precipitate or form an oil that solidifies. Extract with ether, wash with bicarbonate (to remove acid traces), dry, and recrystallize from hexane/ethanol.

Comparative Analysis & Data Summary

The choice between pathways depends on the available equipment and cost constraints.

| Parameter | Wacker Oxidation (Route A) | Acetoacetate Alkylation (Route B) |

| Atom Economy | High (Oxygen is the oxidant) | Low (Loss of 2 |

| Step Count | 1 (One-pot) | 2 (Alkylation + Hydrolysis) |

| Yield (Typical) | 75–85% | 55–65% |

| Purification | Chromatography usually required | Recrystallization often sufficient |

| Safety Profile | Requires | Requires Na metal handling (reactive hazard) |

| Cost Driver | Palladium Catalyst | 1,6-Dibromohexane & Solvents |

Critical Process Parameters (CPPs)

-

Wacker: Oxygen mass transfer is the rate-limiting step. High agitation rates (>800 RPM) are required to maintain dissolved oxygen levels [2].

-

Alkylation: Stoichiometry control is vital. Excess dibromide leads to mono-alkylated byproducts (

), which are difficult to separate.

References

-

Tsuji, J. (1984). Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones. Synthesis, 1984(05), 369-384. Link

-

Ren, W., et al. (2009).[3][4] Wacker-Type Oxidation of Alkynes into 1,2-Diketones Using Molecular Oxygen. Organic Letters, 11(8), 1841–1844.[3][5] Link

-

Organic Syntheses. (1926). Ethyl Acetoacetate Synthesis Protocols. Org. Synth. 1926, 6, 36. Link

-

PubChem. (2025).[6] Dodecane-2,11-dione Compound Summary. National Library of Medicine. Link

Sources

- 1. RU2533420C1 - Method of combined obtaining of 1,2-epoxydodecane and 1,2-dodecanediol - Google Patents [patents.google.com]

- 2. US20150025279A1 - Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone - Google Patents [patents.google.com]

- 3. Wacker-type oxidation of alkynes into 1,2-diketones using molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Wacker-Type Oxidation of Alkynes into 1,2-Diketones Using Molecular Oxygen [organic-chemistry.org]

- 5. zhaojgroup.com [zhaojgroup.com]

- 6. 1,12-Dodecanediol, 2,2,11,11-tetramethyl- | C16H34O2 | CID 200100 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Technical Guide: Long-Chain Aliphatic Diones

The following technical guide provides an in-depth analysis of Long-Chain Aliphatic Diones (LCDs), focusing on their synthesis, chemical architecture, and critical applications in drug development and material science.

Executive Summary

Long-chain aliphatic diones (LCDs)—specifically diketones possessing carbon backbones exceeding

This guide distinguishes between the two primary subclasses of LCDs:

- -Diketones (1,3-diones): Critical for heterocyclic drug synthesis and metal chelation.

- -Diones (Terminal diones): Precursors for macrocyclization and polymerization.

While microbial fermentation (e.g., Candida tropicalis) is the industrial standard for producing the acid precursors, the conversion to diones typically requires precise semi-synthetic methodologies. This document outlines the causality behind these synthetic choices and provides a validated protocol for their application in drug discovery.

Chemical Architecture & Structure-Activity Relationships (SAR)

Structural Classification

The physicochemical behavior of LCDs is dictated by the spacing of the carbonyl groups along the aliphatic chain.

| Class | Structure | Key Property | Primary Application |

| Keto-enol tautomerism; Acidic | Heterocycle synthesis (Pyrazoles), Metal chelation | ||

| Paal-Knorr reactivity | Pyrrole synthesis, Neurotoxicity (short chain only) | ||

| High lipophilicity; Bifunctional electrophiles | Cross-linking agents, Macrocyclic musk precursors |

The "Hydrophobic Effect" in Drug Design

In drug development, incorporating a long aliphatic chain (lipid tail) into a pharmacophore via a dione intermediate alters the drug's biodistribution.

-

Mechanism: The lipophilic tail facilitates transport across the blood-brain barrier (BBB) or cell membranes.

-

Tautomerism:

-diketones exist in equilibrium between the diketo and enol forms. The enol form is stabilized by intramolecular hydrogen bonding, which enhances membrane permeability compared to the more polar diketo form [1].

Sourcing & Synthesis: The Bio-Chemo Hybrid Approach

Pure chemical synthesis of long-chain diones from petrochemicals is often plagued by low regioselectivity. Therefore, a hybrid bio-chemo approach is the field-proven standard.

Step 1: Microbial Production of Precursors (The Candida Platform)

The yeast Candida tropicalis is metabolically engineered to block the

Step 2: Chemical Transformation to Diones

To convert bio-derived LCDAs or Fatty Acids into Diones, we employ semi-synthetic strategies.

-

Claisen Condensation: Reaction of a fatty acid ester with a ketone yields a

-diketone. -

Grignard/Weinreb: Reaction of LCDA-derived Weinreb amides with Grignard reagents allows for precise placement of internal ketone groups.

Visualization: The Bio-Chemo Supply Chain

The following diagram illustrates the logical flow from renewable feedstock to high-value dione intermediates.

Figure 1: The hybrid bio-synthetic pathway leveraging microbial oxidation for regioselectivity followed by chemical functionalization.

Experimental Protocol: Synthesis of a Pharmacologically Active Pyrazole from a Long-Chain -Diketone

This protocol demonstrates the synthesis of a pyrazole scaffold, a common motif in COX-2 inhibitors and antimicrobial agents, derived from a long-chain

Objective: Synthesize 3-heptadecyl-5-methyl-1H-pyrazole. Rationale: The long alkyl chain provides lipophilicity, while the pyrazole core offers biological activity.

Reagents & Equipment

-

Substrate: Stearoylacetone (1,3-diketone, C21).

-

Reagent: Hydrazine monohydrate (

). -

Solvent: Ethanol (Absolute).

-

Catalyst: Glacial Acetic Acid (catalytic amount).

-

Equipment: Reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

Phase 1: Cyclocondensation (The Knorr Reaction)

-

Preparation: Dissolve 10 mmol of Stearoylacetone in 50 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution; mild heating (

) may be required due to the long aliphatic chain. -

Addition: Add 12 mmol of Hydrazine monohydrate dropwise over 10 minutes. Note: A slight excess of hydrazine ensures complete consumption of the dione.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Causality: Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity and facilitating the nucleophilic attack by hydrazine.

-

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Validation: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 8:2). The starting dione spot (less polar) should disappear, replaced by a lower Rf pyrazole spot.

-

Phase 2: Isolation & Purification

-

Concentration: Remove 80% of the solvent under reduced pressure (Rotary Evaporator).

-

Precipitation: Pour the residue into 100 mL of ice-cold water. The hydrophobic long-chain pyrazole will precipitate immediately.

-

Filtration: Collect the solid via vacuum filtration. Wash with cold water to remove excess hydrazine.

-

Recrystallization: Recrystallize from Ethanol/Water (9:1) to yield white crystalline needles.

Phase 3: Characterization (Self-Validation)

-

Melting Point: Sharp range indicates purity.

-

IR Spectroscopy: Disappearance of carbonyl peaks (

) and appearance of C=N stretch (

Reaction Workflow Visualization

Figure 2: Mechanistic pathway for the conversion of long-chain

Applications in Drug Development & Materials

Pharmaceutical Applications

Long-chain

-

Antioxidant Activity: The enol moiety can scavenge free radicals. Natural

-diketones like n-tritriacontane-16,18-dione (isolated from Eucalyptus) show potential anticancer properties [3].[2] -

Heterocyclic Synthesis: As demonstrated in the protocol, they are the primary precursors for pyrazoles and isoxazoles, which are pharmacophores in NSAIDs (e.g., Celecoxib) and antimicrobial agents [4].

Macrocyclic Musks (Fragrance Industry)

-Diones are critical in the synthesis of macrocyclic musks (e.g., Muscone, Civetone).-

Method: Intramolecular aldol condensation of long-chain diones (often derived from LCDAs) yields macrocyclic ketones.

-

Advantage: These biodegradable musks replace persistent polycyclic musks, aligning with Green Chemistry principles [5].

Quantitative Comparison of Dione Derivatives

| Derivative Type | Reactivity Profile | Bio-Availability | Industrial Scale |

| Pyrazole | Stable, Aromatic | High (Lipophilic tail aids absorption) | High (Pharma) |

| Isoxazole | Labile N-O bond | Moderate | Medium |

| Metal Complex | Chelation (O-M-O) | Low (often insoluble) | High (Catalysis) |

References

-

Structural Studies of

-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 2021. -

Metabolic Engineering of Candida tropicalis for the Production of Long-Chain Dicarboxylic Acids. Semantic Scholar, 2003.

-

Recent Developments in the Synthesis of

-Diketones. PMC - NIH, 2021. - -diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences, 2014.

-

Synthesis of Macrocyclic Musk-Like Compounds. ResearchGate, 2023.

Sources

Methodological & Application

Application Note: Precision Synthesis of Dodecane-2,11-dione via Bis-Weinreb Amide Intermediates

Executive Summary

This application note details a robust, high-fidelity protocol for the synthesis of dodecane-2,11-dione (

Retrosynthetic Analysis & Strategy

The synthesis is designed around the chemoselective properties of the Weinreb amide. The target molecule, dodecane-2,11-dione, is a

Logical Pathway

-

Activation: Conversion of sebacic acid to sebacoyl chloride to increase electrophilicity.

-

Stabilization: Reaction with

-dimethylhydroxylamine to form the bis-Weinreb amide. This intermediate forms a stable 5-membered chelate with the metal of the incoming nucleophile, preventing the collapse of the tetrahedral intermediate until acidic hydrolysis. -

Functionalization: Controlled addition of methylmagnesium bromide (MeMgBr) to install the terminal methyl ketones.

Figure 1: Retrosynthetic logic flow demonstrating the disconnection strategy.

Experimental Protocol

Reagents and Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Hazards |

| Sebacic Acid | 202.25 | 1.0 | Substrate | Irritant |

| Thionyl Chloride ( | 118.97 | 3.0 | Chlorinating Agent | Corrosive, Toxic |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 2.5 | Amine Source | Irritant, Hygroscopic |

| Pyridine | 79.10 | 5.0 | Base/Scavenger | Flammable, Toxic |

| Methylmagnesium Bromide (3.0M in Et2O) | 119.24 | 3.0 | Nucleophile | Pyrophoric, Water-reactive |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Carcinogen suspect |

| Tetrahydrofuran (THF) | 72.11 | Solvent | Solvent | Flammable, Peroxide former |

Detailed Methodology

Stage I: Synthesis of Sebacoyl Chloride

Objective: Activate the dicarboxylic acid for amide coupling.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or

line). -

Addition: Charge the flask with Sebacic Acid (10.0 g, 49.4 mmol). Add Thionyl Chloride (10.8 mL, ~150 mmol) carefully.

-

Note: A catalytic amount of DMF (2-3 drops) can be added to accelerate the reaction via the Vilsmeier-Haack intermediate mechanism.

-

-

Reaction: Heat the mixture to reflux (

bath temperature) for 2–3 hours. The evolution of -

Workup: Once gas evolution ceases and the solution is clear, cool to room temperature.

-

Purification: Remove excess thionyl chloride via rotary evaporation (use a trap with NaOH solution to neutralize vapors). The resulting yellow oil is sebacoyl chloride.[1] It can be used directly in the next step or distilled (bp ~165°C at 14 mmHg) for higher purity.

Stage II: Formation of Bis-Weinreb Amide

Objective: Create the stabilized electrophile.

-

Preparation: Dissolve

-dimethylhydroxylamine hydrochloride (12.1 g, 124 mmol, 2.5 eq) in anhydrous DCM (150 mL) in a 500 mL RBF under nitrogen atmosphere. -

Base Addition: Cool the solution to

(ice bath). Add Pyridine (20 mL, 247 mmol, 5.0 eq) dropwise. The mixture will remain a suspension/solution depending on concentration. -

Coupling: Dissolve the crude Sebacoyl Chloride from Stage I in DCM (50 mL). Add this solution dropwise to the amine/pyridine mixture at

over 30 minutes.-

Critical Control: Maintain temperature

to prevent side reactions.

-

-

Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup:

-

Quench with water (100 mL).

-

Wash the organic layer with 1M HCl (

mL) to remove excess pyridine. -

Wash with Sat.

( -

Dry over

, filter, and concentrate in vacuo.

-

-

Yield: Expect ~13-14 g of

-dimethoxy-

Stage III: Grignard Addition (The Weinreb Ketone Synthesis)

Objective: Install the methyl groups without over-alkylation.

-

Setup: Flame-dry a 500 mL 3-neck flask and cool under argon flow. Add the Bis-Weinreb Amide (10.0 g, 34.7 mmol) and dissolve in anhydrous THF (200 mL).

-

Cooling: Cool the solution to

. -

Addition: Slowly add Methylmagnesium Bromide (3.0 M in ether, 35 mL, 105 mmol, 3.0 eq) via syringe pump or dropping funnel over 45 minutes.

-

Mechanistic Insight: The Grignard reagent attacks the carbonyl carbon. The

coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered cyclic intermediate. This chelation prevents the carbonyl from reforming and accepting a second equivalent of nucleophile.

-

-

Reaction: Stir at

for 1 hour, then allow to warm to room temperature for 2 hours. -

Hydrolysis (Critical): Cool back to

. Quench carefully with saturated-

Chemistry: The acid hydrolysis breaks the chelate, collapsing the tetrahedral intermediate and releasing the ketone.

-

-

Extraction: Extract with Diethyl Ether or EtOAc (

mL). Wash combined organics with Brine, dry over -

Purification: Recrystallize from Hexane/Ethanol or perform flash chromatography (Hexane:EtOAc 9:1) to obtain pure dodecane-2,11-dione.

Reaction Pathway Visualization

Figure 2: Step-by-step reaction pathway from Sebacic Acid to Dodecane-2,11-dione.

Quality Control & Characterization

To validate the synthesis, the following spectral data should be obtained:

-

Appearance: White crystalline solid (MP: ~68-70°C).

-

IR Spectroscopy:

-

Strong absorption at 1715 cm⁻¹ (Ketone C=O stretch).

-

Absence of broad OH stretch (2500-3300 cm⁻¹) confirming no carboxylic acid or alcohol remains.

-

-

¹H NMR (CDCl₃, 400 MHz):

-

2.41 (t,

-

2.13 (s, 6H,

-

1.56 (m, 4H,

- 1.28 (broad s, 8H, internal methylene protons).

-

2.41 (t,

-

¹³C NMR (CDCl₃, 100 MHz):

-

Characteristic carbonyl peak at

209.5 ppm . -

Methyl carbon at

29.9 ppm.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Stage I | Incomplete chlorination | Ensure |

| Tertiary Alcohol Impurity | Over-addition of Grignard | Ensure Weinreb amide is fully formed before Grignard addition. Keep temperature at |

| Incomplete Conversion (Stage III) | Moisture in THF/Reagents | Use freshly distilled THF (Na/Benzophenone) and titrate Grignard reagent. |

| Emulsion during Workup | Pyridine salts | Wash thoroughly with 1M HCl during Stage II workup to remove pyridine completely. |

References

-

Weinreb Ketone Synthesis (Original Methodology): Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

-

Preparation of Sebacoyl Chloride: Cason, J. "Sebacoyl Chloride."[1][2][3] Organic Syntheses, 1945 , Coll. Vol. 3, p. 169.

- General Grignard Reaction Protocols: Garrett, C. E.; Fu, G. C. "Expanded Scope of the Suzuki-Miyaura Coupling." Journal of the American Chemical Society, 1998, 120, 7479. (Cited for general organometallic handling standards).

-

Dodecane-2,11-dione Properties: PubChem Database. "Dodecane-2,11-dione - Compound Summary." CID 8182.[4]

Sources

Application Note: High-Purity Synthesis of Dodecane-2,11-dione

Abstract & Strategic Analysis

Dodecane-2,11-dione (CAS: 112-37-8) is a critical long-chain symmetric diketone used as a precursor for polysulfones, specialty polyamides, and as a cross-linking agent in supramolecular chemistry. Its synthesis presents a classic chemoselectivity challenge: functionalizing the termini of a C12 chain while preserving the internal methylene bridge.

This guide details two distinct laboratory-scale protocols selected for their operational reliability and product purity:

-

Catalytic Wacker Oxidation: A high-atom-economy route converting 1,11-dodecadiene to the diketone using a Pd(II)/Cu(II) redox system. Best for labs prioritizing "green" chemistry and scalability.

-

Grignard Addition to Nitriles: A stoichiometric route utilizing sebaconitrile (1,8-dicyanooctane). Best for labs with limited high-pressure equipment or those avoiding heavy metals.

Route Comparison Matrix

| Feature | Protocol A: Wacker Oxidation | Protocol B: Grignard Addition |

| Starting Material | 1,11-Dodecadiene | Sebaconitrile (1,8-Dicyanooctane) |

| Reagent Type | Catalytic ( | Stoichiometric (MeMgBr) |

| Atom Economy | High | Moderate (Mg salts waste) |

| Key Risk | Isomerization of alkene | Incomplete hydrolysis of di-imine |

| Purification | Silica Gel Filtration | Recrystallization |

| Est. Yield | 75-85% | 65-75% |

Protocol A: Catalytic Wacker Oxidation

Principle: The Tsuji-Wacker oxidation utilizes a palladium catalyst to oxidize terminal alkenes into methyl ketones. Water serves as the oxygen source, while a copper co-catalyst re-oxidizes the palladium using molecular oxygen.

Reagents & Equipment[1][2][3]

-

Substrate: 1,11-Dodecadiene (>97% purity).

-

Catalyst: Palladium(II) chloride (

) (10 mol%). -

Co-Oxidant: Copper(I) chloride (

) or Copper(II) chloride ( -

Solvent: DMF (N,N-Dimethylformamide) and Deionized Water (7:1 ratio).

-

Gas: Oxygen balloon (or

bubbler). -

Apparatus: 250 mL Round Bottom Flask (RBF), magnetic stir bar, rubber septum.

Step-by-Step Methodology

-

Catalyst Preparation:

-

In a 250 mL RBF, dissolve

(0.89 g, 5 mmol) and -

Note: The solution should be dark brown/green. Stir vigorously for 10 minutes to ensure homogeneity.

-

-

Oxygenation:

-

Purge the headspace with oxygen. Attach a large oxygen balloon (approx. 2-3 L capacity) via a needle through the septum.

-

Stir the mixture for 30 minutes under oxygen atmosphere to ensure the copper is fully oxidized and the catalytic cycle is primed.

-

-

Substrate Addition:

-

Add 1,11-dodecadiene (8.3 g, 50 mmol) slowly via syringe over 5 minutes.

-

Critical Control Point: The reaction is exothermic. If the temperature rises above 40°C, cool slightly with a water bath.

-

-

Reaction Phase:

-

Stir vigorously at Room Temperature (20-25°C) for 24 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (

) should disappear, and the diketone product (

-

-

Workup:

-

Pour the reaction mixture into 300 mL of cold 3N HCl (helps keep Cu salts in the aqueous phase).

-

Extract with Diethyl Ether (

mL). -

Wash the combined organic layers with Brine (

mL) to remove residual DMF. -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude residue is often a waxy solid. Purify via a short silica gel plug eluting with Hexane:Ethyl Acetate (9:1 to 8:2 gradient).

-

Recrystallize from Hexane/Ether if ultra-high purity is required.

-

Protocol B: Grignard Addition to Sebaconitrile

Principle: The addition of methylmagnesium bromide to a nitrile yields a magnesium imine salt. Unlike esters, the intermediate imine anion is stable and does not react further with Grignard reagents, preventing over-addition. Acidic hydrolysis converts the bis-imine to the diketone.

Reagents & Equipment[1][2][3]

-

Substrate: Sebaconitrile (1,8-dicyanooctane) (5.0 g, 28 mmol).

-

Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in Diethyl Ether (2.5 equiv, ~24 mL).

-

Solvent: Anhydrous Toluene (50 mL) and THF (20 mL).

-

Quench: 6M Hydrochloric Acid (HCl).

-

Apparatus: 250 mL 3-neck RBF, reflux condenser, dropping funnel, nitrogen inlet.

Step-by-Step Methodology

-

Inert Setup:

-

Flame-dry the glassware under vacuum and backfill with Nitrogen (

). Maintain a positive pressure of

-

-

Reagent Preparation:

-

Charge the RBF with Sebaconitrile (5.0 g) and anhydrous Toluene (50 mL).

-

Why Toluene? Higher boiling point than ether allows for higher reaction temperatures in the next step, ensuring complete addition to the sterically accessible nitrile.

-

-

Grignard Addition:

-

Cool the solution to 0°C (Ice bath).

-

Add MeMgBr (24 mL, 72 mmol) dropwise via the dropping funnel over 20 minutes.

-

Observation: A white precipitate (the Mg-imine salt) will begin to form.

-

-

Thermal Drive:

-

Remove the ice bath. Heat the mixture to 60°C (gentle reflux) for 4 hours.

-